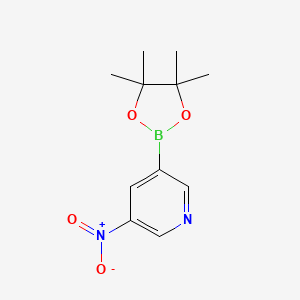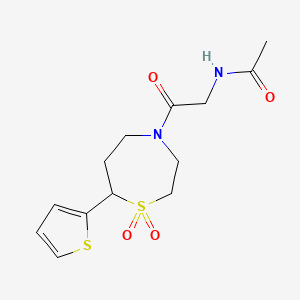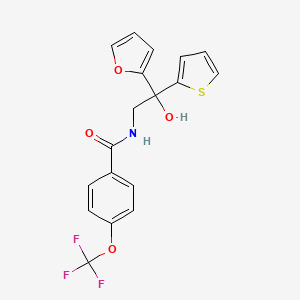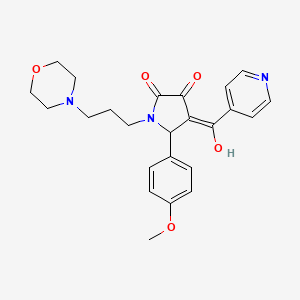
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound characterized by its nitro group and boronic ester functionality. This compound is of significant interest in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized through the reaction of 3-nitropyridine with boronic acid derivatives under mild conditions.
Cross-Coupling Reactions: It can also be prepared via Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative is coupled with a halopyridine in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production typically involves large-scale cross-coupling reactions, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin chloride or iron powder.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like tin chloride, iron powder, and hydrogen gas are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed:
Amines: Reduction of the nitro group yields amines.
Boronic Acids: Substitution reactions can produce boronic acids and their derivatives.
科学研究应用
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic potential, including anticancer and antimicrobial properties. Industry: It is used in the development of advanced materials and as a reagent in chemical manufacturing processes.
作用机制
The compound exerts its effects through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biological and chemical processes, including enzyme inhibition and molecular recognition.
Molecular Targets and Pathways:
Enzyme Inhibition: The boronic ester group can inhibit enzymes by binding to their active sites.
Molecular Recognition: The compound can selectively bind to specific molecules, making it useful in sensing and detection applications.
相似化合物的比较
2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but different position of the nitro group.
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: Contains an amine group instead of the nitro group.
Uniqueness: 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific arrangement of functional groups, which influences its reactivity and applications in organic synthesis and biological research.
This compound's versatility and reactivity make it a valuable tool in various scientific fields, from organic chemistry to medicinal research. Its ability to participate in multiple types of reactions and its role in the synthesis of biologically active molecules highlight its importance in advancing scientific knowledge and technological development.
属性
IUPAC Name |
3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-9(14(15)16)7-13-6-8/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVDJVVVLRHZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate](/img/structure/B2549841.png)
![N-{2-[benzyl(ethyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2549842.png)
![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2549844.png)


![3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2549849.png)
![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2549850.png)
![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2549851.png)
![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)
![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)
![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)

